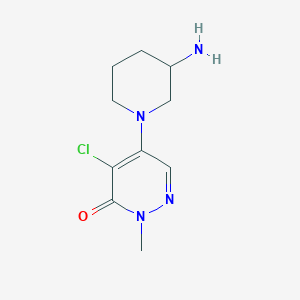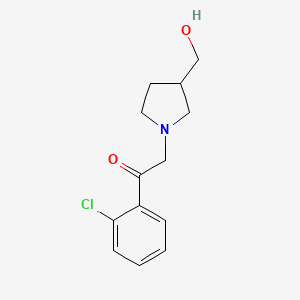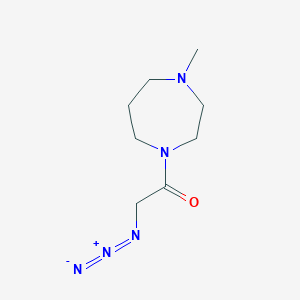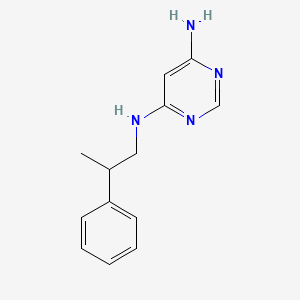
5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one
描述
5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H15ClN4O and its molecular weight is 242.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is responsible for the inactivation of glucagon-like peptide-1 and glucagon-dependent insulinotropic polypeptide, which are incretin hormones that play a crucial role in blood glucose regulation .
Mode of Action
this compound acts as a DPP-4 inhibitor . It selectively and continually inhibits DPP-4, thereby preventing the inactivation of the incretin hormones . This inhibition leads to an increase in insulin secretion that is dependent on blood glucose concentration, which helps control blood glucose levels .
Biochemical Pathways
The compound’s action affects the pathway of glucose regulation. By inhibiting DPP-4, it prevents the inactivation of incretin hormones, which are involved in the regulation of insulin secretion . This results in increased insulin secretion and improved blood glucose control .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). When administered orally, the compound is absorbed and distributed in the body . It is metabolized into an active metabolite M-I via N-demethylation mainly by CYP2D6 . The compound is excreted in the urine, with a cumulative urinary excretion rate of up to 75.96% . These properties impact the compound’s bioavailability and effectiveness.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of DPP-4 . This leads to an increase in the concentration of active incretin hormones in the blood, promoting insulin secretion . On a cellular level, this results in improved control of blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and effectiveness can be affected by the presence of food . Furthermore, the compound’s metabolism and excretion can be influenced by the individual’s renal function . Understanding these factors is crucial for optimizing the use of the compound in different individuals and conditions.
生化分析
Biochemical Properties
5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting their catalytic activities. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important for evaluating its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ dysfunction . Understanding these dosage effects is essential for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, thereby influencing metabolic flux and metabolite levels. For instance, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and utilization within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function. For example, the compound may be transported into specific cellular compartments where it exerts its effects on target molecules .
属性
IUPAC Name |
5-(3-aminopiperidin-1-yl)-4-chloro-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-14-10(16)9(11)8(5-13-14)15-4-2-3-7(12)6-15/h5,7H,2-4,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXUYGSMLIBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCCC(C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)
![(2E)-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B1475181.png)






![1-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475192.png)
![(5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1475194.png)


![({1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1475198.png)
